N-ヒドロキシテトラクロロフタルイミド

概要

説明

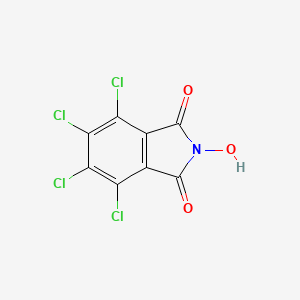

N-Hydroxytetrachlorophthalimide (TCNHPI) is an aryl-tetrahalogenated N-hydroxyphthalimide derivative . It is used in combination with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) to form an efficient catalytic system for the oxidation of aromatic hydrocarbons using molecular oxygen under metal-free and aerobic conditions .

Synthesis Analysis

The synthesis process includes the formation of N-methacryloyloxytetrachlorophthalimide monomer, homopolymerization, and exchange reactions with various amino- and hydroxy-compounds for the synthesis of copolymers . Lastly, polymeric surfactants were obtained via the quaternization of some copolymers with dimethyl sulfate .Molecular Structure Analysis

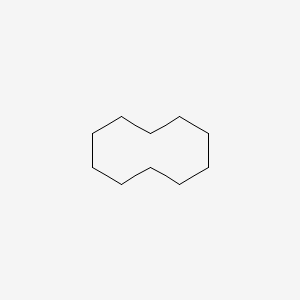

N-hydroxytetrachlorophthalimide has a molecular formula of C8HCl4NO3 . Its average mass is 300.910 Da and its mono-isotopic mass is 298.871063 Da .Chemical Reactions Analysis

N-hydroxytetrachlorophthalimide has been used in the electrochemical oxidation of allylic C–H bond on a large scale . This operation exhibits high chemoselectivity, wide substrate extension, besides its effortlessness .Physical and Chemical Properties Analysis

N-hydroxytetrachlorophthalimide has a density of 2.0±0.1 g/cm3, a boiling point of 532.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 85.0±3.0 kJ/mol and its flash point is 275.6±32.9 °C .科学的研究の応用

電気化学的アリルC–H酸化

N-ヒドロキシテトラクロロフタルイミド: は、電気化学的アリルC–H酸化反応における試薬として使用されます。このプロセスは、多くの場合、有毒な試薬や貴金属に依存する従来の方法に対する持続可能な代替手段です。 これは、化学合成における重要な中間体であるアリルアルコールを生成するために、アリルC–H結合を選択的に酸化することを可能にします .

芳香族炭化水素の酸化

1,4-ジアミノ-2,3-ジクロロアントラキノン (DADCAQ) と組み合わせて、N-ヒドロキシテトラクロロフタルイミドは、芳香族炭化水素の酸化のための効率的な触媒系を形成します。 この反応は、金属を含まない好気性条件下で分子状酸素を使用して実施され、芳香族化合物の改変のための環境に優しい選択肢となっています .

酸化還元活性エステルの合成

この化合物は、酸化還元活性エステルの合成における重要な成分です。 これらのエステルは、複雑な有機分子の構築において基本的な、炭素-炭素結合を形成するクロスカップリング反応など、さまざまな有機反応に不可欠です .

ニッケル触媒クロスカップリング反応

N-ヒドロキシテトラクロロフタルイミド: は、ニッケル触媒クロスカップリング反応で効果的であることが示されています。 これらの反応は、医薬品や農薬の開発において重要なアリル-アルキル結合を形成するために実用的です .

有機電気化学反応のメディエーター

この化合物は、有機電気化学反応のメディエーターとして機能します。 これは、特に合成有機電気化学の分野におけるさまざまな有機変換を推進するために不可欠な電子移動プロセスを促進します .

持続可能な合成代替手段

N-ヒドロキシテトラクロロフタルイミド: は、一般的に使用される変換のための安価でスケーラブルで安全な合成代替手段を提供します。 これは、特に、複雑な有機化合物の合成に広く使用されているアリル酸化、およびネギシ型および鈴木-宮浦型クロスカップリング反応に有用です .

作用機序

Target of Action

N-hydroxytetrachlorophthalimide, also known as 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione, primarily targets aromatic hydrocarbons . It forms an efficient catalytic system for the oxidation of these hydrocarbons when combined with 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) .

Mode of Action

The interaction of N-hydroxytetrachlorophthalimide with its targets results in significant changes. It is used as a reagent in the electrochemical allylic C-H oxidation reaction . This method provides a scalable and sustainable alternative to current strategies based on toxic reagents or precious metals .

Biochemical Pathways

N-hydroxytetrachlorophthalimide affects the oxidation pathways of aromatic hydrocarbons . It forms an efficient catalytic system for the oxidation of these hydrocarbons using molecular oxygen under metal-free and aerobic conditions . This results in downstream effects that can influence various biochemical processes.

Result of Action

The molecular and cellular effects of N-hydroxytetrachlorophthalimide’s action primarily involve the oxidation of aromatic hydrocarbons . This oxidation process can lead to various downstream effects, depending on the specific aromatic hydrocarbon being targeted.

Action Environment

The action, efficacy, and stability of N-hydroxytetrachlorophthalimide can be influenced by various environmental factors. For instance, its ability to form an efficient catalytic system for the oxidation of aromatic hydrocarbons is enhanced under metal-free and aerobic conditions . .

Safety and Hazards

N-hydroxytetrachlorophthalimide is toxic if swallowed . It causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and get medical advice/attention if eye irritation persists or skin irritation occurs .

将来の方向性

N-hydroxytetrachlorophthalimide has been used in the electrochemical oxidation of allylic C–H bond on a large scale . This operation exhibits high chemoselectivity, wide substrate extension, besides its effortlessness . This suggests potential future applications in the field of electrochemical oxidation.

生化学分析

Biochemical Properties

N-hydroxytetrachlorophthalimide plays a significant role in biochemical reactions, especially in oxidation processes. It interacts with enzymes such as 1,4-diamino-2,3-dichloroanthraquinone to form catalytic systems that facilitate the oxidation of aromatic hydrocarbons. These interactions are crucial for the compound’s function as an oxidant, enabling it to participate in various biochemical pathways .

Cellular Effects

N-hydroxytetrachlorophthalimide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the electrochemical oxidation of allylic C-H bonds, which can impact cell function and metabolic activities. The compound’s ability to mediate these reactions highlights its importance in cellular biochemistry .

Molecular Mechanism

At the molecular level, N-hydroxytetrachlorophthalimide exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as a mediator for the electrochemical oxidation of allylic C-H bonds, exhibiting high chemoselectivity and wide substrate extension. These molecular interactions are essential for the compound’s role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-hydroxytetrachlorophthalimide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable reagent for biochemical experiments .

Dosage Effects in Animal Models

The effects of N-hydroxytetrachlorophthalimide vary with different dosages in animal models. At lower doses, the compound exhibits its intended biochemical effects without causing significant toxicity. At higher doses, it may lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

N-hydroxytetrachlorophthalimide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role as an oxidant enables it to participate in oxidation-reduction reactions, which are crucial for maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, N-hydroxytetrachlorophthalimide is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .

Subcellular Localization

N-hydroxytetrachlorophthalimide is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function in biochemical reactions. This subcellular localization is essential for the compound’s role in cellular biochemistry .

特性

IUPAC Name |

4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRBHXSKVVPTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301898 | |

| Record name | N-hydroxytetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85342-65-0 | |

| Record name | 85342-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hydroxytetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrachloro-2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Hydroxytetrachlorophthalimide (TCNHPI) in decarboxylative alkynylation reactions?

A1: TCNHPI plays a crucial role as an activating agent for carboxylic acids in decarboxylative alkynylation reactions. [] It reacts with carboxylic acids to form activated TCNHPI esters, which are more susceptible to decarboxylation and subsequent coupling with alkynes in the presence of nickel or iron-based catalysts. This activation strategy enables the efficient formation of terminal and substituted alkynes from readily available carboxylic acid starting materials. []

Q2: Are there any structural studies available for TCNHPI or its derivatives?

A2: While the provided research papers primarily focus on the application of TCNHPI, a related structural study is available. [] The crystal structure of 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione N,N-dimethylformamide solvate, a derivative of TCNHPI, reveals insights into its hydrogen bonding capabilities. This information could be relevant for understanding the interactions of TCNHPI with carboxylic acids during the activation process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)

![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)